molecular formula C12H8N2O2 B2804065 Methyl 4-(2,2-dicyanovinyl)benzoate CAS No. 3129-16-6

Methyl 4-(2,2-dicyanovinyl)benzoate

Cat. No.: B2804065
CAS No.: 3129-16-6
M. Wt: 212.208
InChI Key: FBOCHORMPUIPSN-UHFFFAOYSA-N
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Description

Methyl 4-(2,2-dicyanovinyl)benzoate is a chemical compound with the molecular formula C12H8N2O2. It is also known by other names such as 4-Carbomethoxybenzylidene malononitrile and Benzoic acid, 4-(2,2-dicyanoethenyl)-, methyl ester .

Preparation Methods

Methyl 4-(2,2-dicyanovinyl)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of alkenes with allyl chloride in the presence of catalytic amounts of chloride and palladium . This reaction typically yields high regioisomeric products and can be performed under mild conditions. The compound can also be synthesized by the allylation of carbocycles and cycloadducts .

Chemical Reactions Analysis

Methyl 4-(2,2-dicyanovinyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions can occur at different positions on the benzene ring or the cyano groups, leading to a variety of substituted products.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(2,2-dicyanovinyl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-dicyanovinyl)benzoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in electron transfer reactions, influencing redox pathways and enzyme activities .

Comparison with Similar Compounds

Methyl 4-(2,2-dicyanovinyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

methyl 4-(2,2-dicyanoethenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-16-12(15)11-4-2-9(3-5-11)6-10(7-13)8-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOCHORMPUIPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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